molecular formula C19H18N4O2 B14935350 N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Katalognummer: B14935350
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: UGSGEQAJELXLDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of Benzimidazole and Indole Moieties: The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as an acetamide group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
  • N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide

Uniqueness

N-[(1H-benzimidazol-2-yl)methyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both benzimidazole and indole moieties, which confer distinct biological activities and make it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H18N4O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-25-17-8-4-7-16-13(17)9-10-23(16)12-19(24)20-11-18-21-14-5-2-3-6-15(14)22-18/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22)

InChI-Schlüssel

UGSGEQAJELXLDC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.